![molecular formula C10H10ClN3 B14612003 Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- CAS No. 61006-70-0](/img/structure/B14612003.png)
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Méthodes De Préparation
The synthesis of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of three or more reactants in a single step to produce the desired product. One efficient method involves the use of tetrabutyl phosphonium sulfate as a catalyst under solvent-free conditions . This green method offers advantages such as high yields, reduced costs, and minimal waste generation.
Analyse Des Réactions Chimiques
Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory and anticancer agent . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities .
Mécanisme D'action
The mechanism of action of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha . This inhibition can lead to reduced inflammation and potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- include other indazole derivatives such as pyridazino-[1,2-a]-indazole-6,9,11-trione and 3,9-dioxo-3H,9H-pyrazolo-[1,2-a]-indazole . These compounds also exhibit significant biological activities, but Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific structure and the resulting properties.
Propriétés
Numéro CAS |
61006-70-0 |
|---|---|
Formule moléculaire |
C10H10ClN3 |
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
2-chloro-5,6,7,8-tetrahydropyridazino[1,6-b]indazole |
InChI |
InChI=1S/C10H10ClN3/c11-10-6-5-9-7-3-1-2-4-8(7)12-14(9)13-10/h5-6H,1-4H2 |
Clé InChI |
QLVCQTZXHFGEQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NN3C(=C2C1)C=CC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


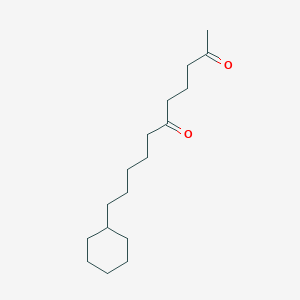
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)

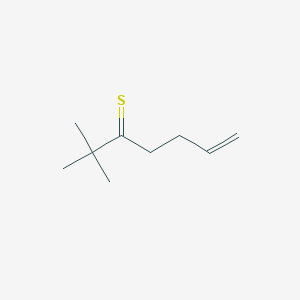
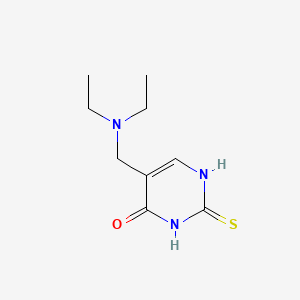

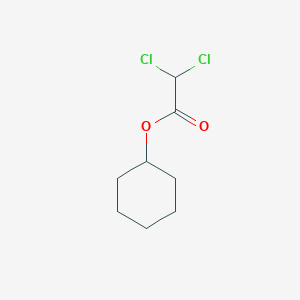
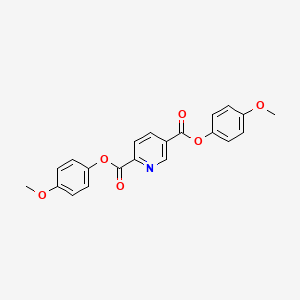
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)

![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)


